Dodecyl tribromoacetate
CAS No.: 90146-95-5
Cat. No.: VC19226396
Molecular Formula: C14H25Br3O2
Molecular Weight: 465.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90146-95-5 |
|---|---|
| Molecular Formula | C14H25Br3O2 |
| Molecular Weight | 465.06 g/mol |
| IUPAC Name | dodecyl 2,2,2-tribromoacetate |
| Standard InChI | InChI=1S/C14H25Br3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3 |
| Standard InChI Key | RKOYURDLNUYKME-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCOC(=O)C(Br)(Br)Br |
Introduction
Structural Identification and Molecular Characteristics
Chemical Identity and Nomenclature
Dodecyl tribromoacetate is systematically named dodecyl 2,2,2-tribromoacetate under IUPAC nomenclature . Its molecular structure comprises a 12-carbon dodecyl chain () esterified to a tribromoacetate moiety () . Key identifiers include:
Molecular and Computational Properties
Computational analyses reveal critical physicochemical parameters (Table 1) :
Table 1: Computed Properties of Dodecyl Tribromoacetate
| Property | Value |
|---|---|
| Molecular Weight | 465.06 g/mol |
| XLogP3 (Lipophilicity) | 7.9 |
| Rotatable Bond Count | 12 |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 19 |
The high XLogP3 value indicates significant hydrophobicity, while the rotatable bond count suggests conformational flexibility, which may influence its behavior in solution-phase reactions .
Synthesis Pathways and Catalytic Mechanisms
Telomerization of Ethylene with Halogenated Esters
A patent by Fenton (1971) describes the telomerization of ethylene using palladium cyanide catalysts to synthesize halogenated fatty acids . Although the patent focuses on chlorinated analogs, the methodology is adaptable to brominated systems. In this process:
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Ethylene reacts with tribromoacetic acid or its esters under liquid-phase conditions.
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A palladium cyanide catalyst facilitates chain propagation, yielding even-numbered carbon chains (C6–C20) .
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Reaction conditions typically involve temperatures of 30°C–300°C and pressures of 1–100 atm .
For dodecyl tribromoacetate, this pathway implies esterification of tribromoacetic acid with dodecanol post-telomerization.
Direct Esterification Route
An alternative synthesis involves the reaction of tribromoacetyl chloride with 1-dodecanol in the presence of a base (e.g., pyridine):
This method offers higher selectivity and avoids side reactions associated with telomerization .
Physicochemical and Spectroscopic Properties
Spectral Characterization
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Infrared (IR) Spectroscopy: Strong absorptions at 1,740 cm (C=O stretch) and 650–500 cm (C-Br vibrations) .
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Nuclear Magnetic Resonance (NMR):
Thermal and Solubility Behavior
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